Cas no 1896692-14-0 (Benzeneethanesulfonyl fluoride, 2-fluoro-)

Benzeneethanesulfonyl fluoride, 2-fluoro- 化学的及び物理的性質
名前と識別子
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- Benzeneethanesulfonyl fluoride, 2-fluoro-
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- インチ: 1S/C8H8F2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2
- InChIKey: QYOSKYVYVRPFCX-UHFFFAOYSA-N
- ほほえんだ: C1(CCS(F)(=O)=O)=CC=CC=C1F
じっけんとくせい
- 密度みつど: 1.348±0.06 g/cm3(Predicted)
- ふってん: 301.9±25.0 °C(Predicted)
Benzeneethanesulfonyl fluoride, 2-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728941-0.25g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 0.25g |
$393.0 | 2025-03-11 | |
Enamine | EN300-728941-2.5g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
Enamine | EN300-728941-0.05g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 0.05g |
$359.0 | 2025-03-11 | |
Enamine | EN300-728941-10.0g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-11 | |
Enamine | EN300-728941-0.1g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 0.1g |
$376.0 | 2025-03-11 | |
Enamine | EN300-728941-0.5g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 0.5g |
$410.0 | 2025-03-11 | |
Enamine | EN300-728941-1.0g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
Enamine | EN300-728941-5.0g |
2-(2-fluorophenyl)ethane-1-sulfonyl fluoride |
1896692-14-0 | 95.0% | 5.0g |
$1240.0 | 2025-03-11 |
Benzeneethanesulfonyl fluoride, 2-fluoro- 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Benzeneethanesulfonyl fluoride, 2-fluoro-に関する追加情報
Recent Advances in the Study of Benzeneethanesulfonyl fluoride, 2-fluoro- (CAS: 1896692-14-0) in Chemical Biology and Pharmaceutical Research
Benzeneethanesulfonyl fluoride, 2-fluoro- (CAS: 1896692-14-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique sulfonyl fluoride moiety, has been explored for its potential applications in enzyme inhibition, proteomics, and drug development. Recent studies have highlighted its role as a covalent inhibitor, particularly in targeting serine hydrolases and other enzymes critical to various biological pathways. The compound's ability to form stable covalent bonds with active site residues makes it a valuable tool for both mechanistic studies and therapeutic interventions.
One of the most notable applications of Benzeneethanesulfonyl fluoride, 2-fluoro- is in activity-based protein profiling (ABPP), a technique used to identify and characterize enzyme activities in complex biological systems. Researchers have utilized this compound to map the functional states of enzymes in disease models, providing insights into pathological mechanisms and potential therapeutic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively labeling and inhibiting serine hydrolases in cancer cells, offering a promising avenue for targeted therapy.
In addition to its use in ABPP, Benzeneethanesulfonyl fluoride, 2-fluoro- has been investigated for its potential in drug discovery. Its covalent binding mechanism allows for the development of irreversible inhibitors with enhanced specificity and potency. Recent preclinical studies have shown that derivatives of this compound exhibit strong inhibitory effects against enzymes involved in inflammatory and neurodegenerative diseases. These findings underscore its potential as a scaffold for designing next-generation therapeutics with improved pharmacokinetic properties.
The synthesis and optimization of Benzeneethanesulfonyl fluoride, 2-fluoro- have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of high-purity batches, ensuring reproducibility in experimental settings. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its binding affinity and selectivity, paving the way for the development of more effective inhibitors. These efforts are documented in a 2024 review article in Chemical Science, which summarizes the latest breakthroughs in the field.
Despite its promising applications, challenges remain in the clinical translation of Benzeneethanesulfonyl fluoride, 2-fluoro--based compounds. Issues such as off-target effects and metabolic stability need to be addressed through further research. However, ongoing studies are exploring novel delivery systems and prodrug strategies to mitigate these limitations. The compound's versatility and unique chemical properties continue to make it a focal point in chemical biology and pharmaceutical research, with potential implications for a wide range of therapeutic areas.
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